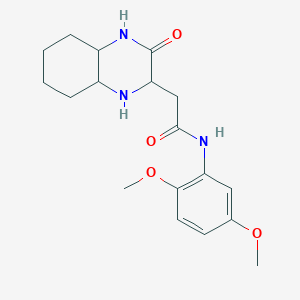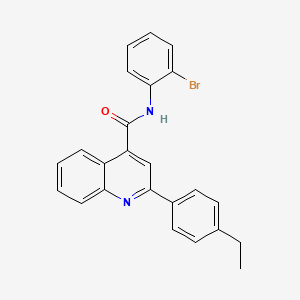![molecular formula C14H14FN3O B4615141 N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4615141.png)
N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea
Overview
Description
Synthesis Analysis
The synthesis of N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea and similar compounds involves various chemical strategies, highlighting the versatile approaches in synthesizing urea derivatives. For instance, the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement facilitates the conversion from carboxylic acids to ureas, emphasizing a method that is both environmentally friendly and cost-effective due to the recyclability of byproducts (Kishore Thalluri et al., 2014). Another approach involves synthesizing N,N′-disubstituted ureas with fluoro(chloro)phenyl groups, providing a basis for exploring the synthesis of similar fluorophenyl-containing ureas (D. Danilov et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea derivatives explores the impact of substituents on their physical and chemical behaviors. Studies like the association of N-(pyridin-2-yl),N'-substituted ureas with hydrogen bonding counterparts provide insights into the substituent effect on complexation and the importance of intramolecular hydrogen bonding (B. Ośmiałowski et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea derivatives encompass a range of reactions, including the modification of related compounds to improve their antiproliferative activities or to adjust their physical and chemical properties. For example, the replacement of the acetamide group with an alkylurea moiety in certain compounds has been shown to retain antiproliferative activity while reducing toxicity (Xiao-meng Wang et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting points, and crystalline structure, can be crucial for their application in various fields. For instance, the synthesis and crystal structure analysis of related urea derivatives reveal the impact of specific functional groups on the molecule's overall structure and its implications for physical stability and reactivity (Ratika Sharma et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, stability under different conditions, and the potential for further functionalization, are essential for understanding the utility and limitations of N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea derivatives. Studies such as those focusing on the solvolysis reactions of related ureas provide insights into the mechanisms of these reactions and the factors influencing their rates and products (Mei-Ni Belzile et al., 2014).
Scientific Research Applications
CNS Agents
N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, a class related to N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea, have been prepared and screened for pharmacological activity. Some congeners demonstrated anxiolytic activity and muscle-relaxant properties, indicating potential applications in central nervous system disorders (Rasmussen et al., 1978).
Antifungal Activity
N-(4-fluorophenyl) ureas have been synthesized and tested for their fungitoxic action against pathogens like A. niger and F. oxyporum. The structural features of these compounds correlate with their antifungal efficacy, suggesting applications in agriculture and antifungal drug development (Mishra et al., 2000).
Fluorescent Sensors
Heteroatom-containing organic fluorophores, including those with pyridinyl units, have been designed for applications as fluorescent pH sensors. These compounds can switch emission states in response to environmental pH changes, making them useful in chemical sensing and biological imaging (Yang et al., 2013).
Solar Cells
Urea-doped ZnO films have been investigated as modified electron transport layers in polymer solar cells, leading to enhanced power conversion efficiencies. This suggests potential applications in improving the efficiency of solar energy devices (Wang et al., 2018).
Association Studies
N-(pyridin-2-yl),N'-substituted ureas have been studied for their association with other compounds, revealing insights into hydrogen bonding and molecular interactions. This research has implications for the design of new molecular assemblies and materials (Ośmiałowski et al., 2013).
Antibacterial and Antifungal Agents
N-alkyl substituted urea derivatives have been evaluated for their antibacterial and antifungal activities, with some showing potent antimicrobial properties. This highlights their potential as leads for developing new antimicrobial agents (Zheng et al., 2010).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10(11-3-2-8-16-9-11)17-14(19)18-13-6-4-12(15)5-7-13/h2-10H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTHMRNBKQGTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4615070.png)
![ethyl 4-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4615086.png)
![1-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615094.png)


![N-(sec-butyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615108.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615120.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4615132.png)
![3-bromo-N-[2-(mesityloxy)ethyl]benzamide](/img/structure/B4615135.png)
![6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4615140.png)

![N-cyclopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4615161.png)